molecular formula C13H13F3O4 B13505207 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid

3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid

Cat. No.: B13505207
M. Wt: 290.23 g/mol
InChI Key: SLQOZZZIXSFRQD-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield carboxylic acids or ketones .

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an amine group that can further react with other molecules. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzoic acid core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C13H13F3O4/c1-12(2,3)20-11(19)8-4-7(10(17)18)5-9(6-8)13(14,15)16/h4-6H,1-3H3,(H,17,18)

InChI Key

SLQOZZZIXSFRQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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